2-Amino-N-(isoquinolin-3-yl)benzamide

Description

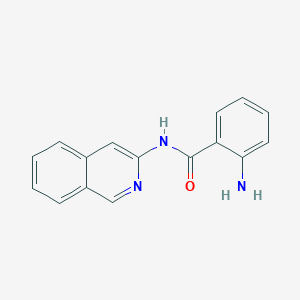

2-Amino-N-(isoquinolin-3-yl)benzamide is a benzamide derivative characterized by a 2-aminobenzamide core linked to an isoquinolin-3-yl group.

Properties

CAS No. |

267891-89-4 |

|---|---|

Molecular Formula |

C16H13N3O |

Molecular Weight |

263.29 g/mol |

IUPAC Name |

2-amino-N-isoquinolin-3-ylbenzamide |

InChI |

InChI=1S/C16H13N3O/c17-14-8-4-3-7-13(14)16(20)19-15-9-11-5-1-2-6-12(11)10-18-15/h1-10H,17H2,(H,18,19,20) |

InChI Key |

RAKIUTFZQGIDOB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=NC(=CC2=C1)NC(=O)C3=CC=CC=C3N |

Origin of Product |

United States |

Comparison with Similar Compounds

The following analysis compares 2-Amino-N-(isoquinolin-3-yl)benzamide with structurally related benzamide derivatives, focusing on synthesis, physical properties, and spectral characteristics.

Structural Analogues and Substituent Effects

Key structural analogs include:

- 2-Amino-N-(pyridin-2-yl)benzamide (Similarity: 0.95 to the target compound ): Replaces isoquinoline with a pyridine ring, reducing steric hindrance.

- 2-Amino-N-(4′-cyanophenyl)benzamide (Compound 22b ): Features a cyano substituent, enhancing electronic withdrawal.

- 2-Amino-N-(3,4-dimethoxyphenethyl)benzamide (Compound 10 ): Incorporates a dimethoxyphenethyl group, increasing hydrophobicity.

Spectral and Analytical Data

Table 2: Spectral Signatures of Selected Analogs

Key Observations :

- The isoquinoline moiety would introduce distinct downfield shifts in ¹H-NMR due to aromatic anisotropy .

- Cyano groups (22b) show strong IR absorption at ~2220 cm⁻¹, absent in the target compound .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-Amino-N-(isoquinolin-3-yl)benzamide?

The synthesis typically involves coupling 2-aminobenzoic acid derivatives with isoquinolin-3-amine. Key steps include:

- Coupling agents : Use of carbodiimides like DCC (N,N’-dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid group .

- Catalysts : Addition of DMAP (4-dimethylaminopyridine) to enhance reaction efficiency .

- Solvent systems : Polar aprotic solvents (e.g., DMF, THF) under inert atmospheres to minimize side reactions .

Purification often employs silica gel chromatography or recrystallization from ethanol/water mixtures .

Q. How can the structural identity of this compound be confirmed experimentally?

A multi-technique approach is recommended:

- X-ray crystallography : Resolve the crystal structure using programs like SHELXL for refinement. For example, dihedral angles between aromatic rings (e.g., ~65.55° in similar benzamide derivatives) confirm non-planarity .

- Spectroscopy :

Advanced Research Questions

Q. How do substituent variations on the benzamide or isoquinoline moieties influence bioactivity?

Comparative studies of analogues reveal:

- Positional effects : A methoxy group at the para position of the benzamide ring reduces antibacterial activity compared to meta substitution due to steric hindrance .

- Halogen substitution : Chlorine at the isoquinoline 3-position enhances stability but may reduce solubility, impacting pharmacokinetics .

- Quantitative SAR : Use QSAR models to correlate logP values (e.g., ~2.5 for this compound) with membrane permeability .

Q. How can contradictory reports on biological activity (e.g., antifungal vs. anticancer) be resolved?

Methodological considerations include:

- Assay conditions : Varying pH or serum protein content (e.g., fetal bovine serum) may alter compound stability or binding .

- Structural analogs : Compare activity of derivatives like 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide, which shows selective kinase inhibition, to identify key pharmacophores .

- Dose-response profiling : EC values in cytotoxicity assays (e.g., 10–50 μM range) may clarify threshold effects .

Q. What computational strategies are effective for predicting target interactions of this compound?

- Molecular docking : Use crystallographic data (e.g., PDB ID 0O5) to model binding to ATP-binding pockets or DNA intercalation sites .

- MD simulations : Analyze stability of hydrogen bonds (e.g., N–H⋯O interactions with bond lengths ~2.27 Å) over 100-ns trajectories .

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electronic properties (e.g., HOMO-LUMO gaps ~4.5 eV) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.